N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a unique structure combining an oxazolo-pyridine moiety with a thiophene carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridin-3-ol with an appropriate aldehyde to form the oxazolo-pyridine core. This intermediate is then coupled with a thiophene carboxylic acid derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolo-pyridine moiety, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-pyridine N-oxides, while reduction can lead to the formation of reduced amine derivatives .
Scientific Research Applications
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [1,3]Oxazolo[4,5-b]pyridin-2-amine
- [1,3]Oxazolo[4,5-b]pyridin-2-ol
- 2-(Pyridin-2-yl)benzamide derivatives
Uniqueness
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide is unique due to its combined oxazolo-pyridine and thiophene carboxamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H11N3O2S |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H11N3O2S/c21-16(14-7-3-9-23-14)19-12-5-1-4-11(10-12)17-20-15-13(22-17)6-2-8-18-15/h1-10H,(H,19,21) |
InChI Key |
QPLFGOCRDONFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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